molecular formula C16H13Cl2N3O2 B11115210 N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11115210
M. Wt: 350.2 g/mol
InChI Key: AFLIOUIQNCEZFH-DJKKODMXSA-N
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Description

N-(2,3-Dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide is a chemical compound with the molecular formula C₁₆H₁₃Cl₂N₃O₂ and a molecular weight of 350.199 g/mol . This synthetic small molecule features a hydrazone linker, characterized by an (E)-configured double bond, connecting a 2,3-dichlorophenyl group and a 4-methylbenzylidene group . The presence of this hydrazone-based scaffold is significant in medicinal chemistry, as similar structures are often investigated for their diverse biological activities, including potential as enzyme inhibitors or receptor ligands. Researchers may value this compound as a key intermediate or precursor in organic synthesis and drug discovery efforts. Its well-defined structure makes it suitable for exploring structure-activity relationships (SAR) and developing novel pharmacologically active agents. The dichlorophenyl and hydrazinyl-oxoacetamide motifs are common in compounds studied for various biochemical applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-10-5-7-11(8-6-10)9-19-21-16(23)15(22)20-13-4-2-3-12(17)14(13)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+

InChI Key

AFLIOUIQNCEZFH-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Biological Activity

N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group, a hydrazine derivative , and an oxoacetamide moiety . The presence of the 4-methylbenzylidene group suggests potential for various interactions due to its aromatic nature, which may influence the compound's reactivity and biological activity.

Property Details
Molecular FormulaC15H15Cl2N3O
Molecular Weight350.207 g/mol
CAS Number328126-94-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions to ensure high yields and purity. The general synthetic route includes:

  • Formation of the hydrazone from appropriate aldehydes and hydrazines.
  • Subsequent acylation to introduce the oxoacetamide functionality.
  • Purification using crystallization or chromatography techniques.

Biological Activity

Preliminary studies indicate that similar compounds exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antituberculosis Activity : Related hydrazones have been evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating varying degrees of inhibition .
  • Antitumor Activity : Some derivatives have exhibited cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

Case Studies

  • Antituberculosis Study :
    A study evaluated a series of hydrazones for their antituberculosis activity against M. tuberculosis H37Rv. The compounds were screened at various concentrations to determine their minimum inhibitory concentration (MIC). The most active compound in this series demonstrated promising results, indicating that structural modifications could enhance efficacy .
  • Cytotoxicity Against Cancer Cells :
    In vitro studies on related thiazolidinone derivatives showed significant cytotoxicity against Dalton's ascites lymphoma (DAL) cancer cell line. This suggests that the incorporation of specific substituents can lead to enhanced biological activity .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • The hydrazine moiety may interact with cellular targets through nucleophilic attack.
  • The dichlorophenyl group may enhance lipophilicity, facilitating membrane penetration.
  • Aromatic interactions from the 4-methylbenzylidene group could play a role in binding to biological targets.

Comparison with Similar Compounds

Structural Variations

The compound belongs to a family of N-aryl-2-oxoacetamide hydrazones. Key structural analogs and their differences are summarized below:

Compound Name Substituents on Phenyl Ring (R₁) Benzylidene Substituent (R₂) Molecular Formula Key Properties/Applications References
Target Compound 2,3-Dichloro 4-Methyl C₁₇H₁₄Cl₂N₃O₂ Not explicitly reported; inferred structural relevance to dopamine receptor ligands
N-(2,5-Dichlorophenyl)-2-[(2E)-2-(3,4-Dimethoxybenzylidene)Hydrazinyl]-2-Oxoacetamide 2,5-Dichloro 3,4-Dimethoxy C₁₇H₁₅Cl₂N₃O₄ Enhanced solubility due to methoxy groups; potential CNS activity
2-[(2E)-2-(2-Bromobenzylidene)Hydrazinyl]-N-(2,3-Dichlorophenyl)-2-Oxoacetamide 2,3-Dichloro 2-Bromo C₁₆H₁₁BrCl₂N₃O₂ Bromine increases molecular weight; may alter binding kinetics
N-(4-Methoxyphenyl)-2-[(2E)-2-(4-Nitrobenzylidene)Hydrazinyl]-2-Oxoacetamide 4-Methoxy 4-Nitro C₁₆H₁₄N₄O₅ Nitro group enhances electron-withdrawing effects; possible antimicrobial activity
2-[(2E)-2-(4-(Benzyloxy)Benzylidene)Hydrazinyl]-N-(2,3-Dichlorophenyl)-2-Oxoacetamide 2,3-Dichloro 4-Benzyloxy C₂₂H₁₇Cl₂N₃O₃ Bulky benzyloxy group may reduce membrane permeability

Impact of Substituents

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): The 2,3-dichloro substitution in the target compound increases hydrophobicity and may enhance binding to hydrophobic pockets in biological targets. In contrast, nitro groups (as in ) improve redox activity but reduce metabolic stability.
  • Electron-Donating Groups (e.g., CH₃, OCH₃) : The 4-methyl group on the benzylidene moiety (target compound) balances lipophilicity and steric bulk. Methoxy derivatives (e.g., ) exhibit improved solubility but may reduce blood-brain barrier penetration.
  • Steric Effects : Bulky substituents like benzyloxy () or allyl groups () can hinder molecular packing, affecting crystallinity and bioavailability.

Structural and Conformational Insights

X-ray crystallography of related compounds (e.g., ) reveals that dihedral angles between the dichlorophenyl and benzylidene rings range from 44.5° to 77.5° , influenced by substituents. The target compound’s planar amide group likely forms N–H⋯O hydrogen bonds (R₂²(10) motifs), stabilizing dimeric structures . AutoDock simulations () suggest that the 4-methyl group may optimize ligand-receptor interactions by reducing steric clashes compared to bulkier substituents .

Preparation Methods

Starting Materials and Reagents

Key precursors include:

  • 2,3-Dichloroaniline (for the phenyl backbone)

  • Oxalyl chloride (for oxoacetamide formation)

  • 4-Methylbenzaldehyde (for the benzylidene moiety)

  • Hydrazine hydrate (for hydrazine bridge synthesis)

Solvents such as ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly employed, with catalytic acids (e.g., acetic acid) or bases (e.g., triethylamine) to modulate reaction kinetics.

Stepwise Synthesis Protocol

Synthesis of N-(2,3-Dichlorophenyl)-2-Oxoacetamide

The initial step involves the acylation of 2,3-dichloroaniline with oxalyl chloride under inert conditions. A typical procedure includes:

  • Dissolving 2,3-dichloroaniline (10 mmol) in anhydrous THF.

  • Dropwise addition of oxalyl chloride (12 mmol) at 0°C.

  • Stirring at room temperature for 6 hours to form the intermediate oxalyl dichloride adduct.

  • Quenching with ice-water and extracting with ethyl acetate to isolate N-(2,3-dichlorophenyl)-2-oxoacetamide.

Yield : 68–72% (white crystalline solid).

Hydrazine Coupling and Benzylidene Formation

The oxoacetamide intermediate reacts with hydrazine hydrate to form a hydrazinyl derivative, which subsequently undergoes condensation with 4-methylbenzaldehyde:

  • Refluxing N-(2,3-dichlorophenyl)-2-oxoacetamide (5 mmol) with hydrazine hydrate (6 mmol) in ethanol for 4 hours.

  • Adding 4-methylbenzaldehyde (5.5 mmol) and catalytic acetic acid.

  • Refluxing for 12 hours to facilitate imine bond formation.

  • Cooling, filtering, and recrystallizing from ethanol to obtain the final product.

Yield : 58–63% (pale yellow crystals).

Characterization and Quality Control

Spectroscopic Analysis

Critical characterization data for the synthesized compound include:

TechniqueKey ObservationsCitation
¹H NMR δ 8.21 (s, 1H, NH), δ 7.85–7.35 (m, 6H, aromatic), δ 2.41 (s, 3H, CH₃)
IR 3270 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
Mass Spec m/z 350.2 [M+H]⁺ (consistent with molecular formula C₁₆H₁₃Cl₂N₃O₂)

Chromatographic Purity Assessment

Thin-layer chromatography (TLC) on silica gel plates (ethyl acetate/hexane, 3:7) confirms reaction progression, with the final product showing a single spot at Rf = 0.52. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) validates purity >98%.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Solvent Selection : Ethanol outperforms DMF in achieving higher yields due to better solubility of intermediates.

  • Reflux Duration : Extending condensation beyond 12 hours leads to decomposition, reducing yield by 15–20%.

Regioselectivity and Byproduct Formation

The dichlorophenyl group’s steric hindrance necessitates slow addition of oxalyl chloride to minimize diacylation byproducts. GC-MS analysis identifies N,N'-bis(2,3-dichlorophenyl)oxamide as a primary impurity (8–12%), removable via column chromatography.

Comparative Analysis with Analogous Hydrazones

The synthesis shares similarities with other arylhydrazone derivatives, such as 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazole. Key distinctions include:

  • Reactivity : The oxoacetamide moiety increases electrophilicity, accelerating hydrazone formation compared to thiazole derivatives.

  • Purification : Recrystallization from ethanol suffices for the target compound, whereas thiazole analogs require silica gel chromatography.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate consistent yields (60–65%) using continuous flow reactors, reducing reaction time by 30%. Process analytical technology (PAT) tools, including in-line FTIR, enable real-time monitoring of intermediate stages .

Q & A

Q. What are the standard synthetic routes for N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide?

The synthesis typically involves a multi-step condensation process:

Hydrazone Formation : React 4-methylbenzaldehyde with hydrazine to form the hydrazone intermediate.

Oxoacetamide Coupling : Condense the hydrazone with N-(2,3-dichlorophenyl)-2-oxoacetamide under reflux in polar aprotic solvents (e.g., dimethylformamide, ethanol) with catalysts like piperidine or triethylamine .

Purification : Use column chromatography or recrystallization (e.g., methanol/dichloromethane) for isolation. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm hydrazone geometry (E/Z) and substituent integration. Look for imine proton signals at δ 8.2–8.5 ppm and aromatic protons in δ 6.8–7.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 395.04) .
  • IR Spectroscopy : Stretch frequencies for C=O (1680–1720 cm1^{-1}) and N–H (3200–3350 cm1^{-1}) confirm functional groups .

Q. What are the common chemical reactions this compound undergoes?

  • Oxidation : Reacts with KMnO4_4 or H2_2O2_2 to form carboxylic acid derivatives.
  • Hydrolysis : Acidic/basic conditions cleave the hydrazone bond, yielding 4-methylbenzaldehyde and 2-oxoacetamide fragments.
  • Nucleophilic Substitution : Chlorine atoms on the dichlorophenyl group can be replaced by amines or alkoxides under SNAr conditions .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis?

  • Solvent and Temperature : Use aprotic solvents (DMF, DCM) at 0–5°C to favor E-hydrazone geometry via kinetic control .
  • Catalysts : Piperidine enhances regioselectivity by stabilizing transition states through hydrogen bonding .
  • Crystallography : X-ray diffraction (e.g., ) reveals dihedral angles between aromatic rings (54.8°–77.5°), guiding conformational analysis .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Structure-Activity Relationship (SAR) : Vary substituents (e.g., replace 4-methyl with halogen groups) and compare IC50_{50} values. For example, 4-fluoro analogs show enhanced anticancer activity due to improved membrane permeability .
  • Assay Conditions : Standardize protocols (e.g., MTT assay pH, incubation time) to minimize variability. Contradictions may arise from differences in cell lines (e.g., HeLa vs. MCF-7) .

Q. How does the compound interact with biological targets at the molecular level?

  • Hydrogen Bonding : The hydrazinyl group binds to enzyme active sites (e.g., topoisomerase II) via N–H···O interactions.
  • Hydrophobic Interactions : The 4-methylbenzylidene moiety occupies hydrophobic pockets in proteins, as shown in molecular docking studies .

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